tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
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Description
The compound is a derivative of tert-butyl carbamate and boronic acid, both of which are commonly used in organic synthesis . The tert-butyl group is a protecting group for amines in chemical synthesis, while the boronic acid group is often used in coupling reactions such as the Suzuki reaction .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, NMR spectroscopy, and MS . These techniques could potentially be used to analyze the structure of this compound as well.Chemical Reactions Analysis
The boronic acid group in the compound suggests that it could be used in coupling reactions such as the Suzuki–Miyaura reaction .Physical and Chemical Properties Analysis
The compound’s empirical formula is C16H28BNO4, and its molecular weight is 309.21 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Synthesis and Characterization
Intermediates for Biologically Active Compounds
Certain derivatives, like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, serve as important intermediates in synthesizing biologically active compounds such as crizotinib. The synthesis process, including the confirmation of structure through MS and 1 HNMR spectrum, highlights the compound's significance in pharmaceutical chemistry (D. Kong et al., 2016).
Crystal Structure and DFT Study
The synthesis and structural analysis of derivatives such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reveal insights into their molecular structure, confirmed by FTIR, 1H, and 13C NMR spectroscopy. Advanced techniques like X-ray diffraction and DFT calculations provide a deeper understanding of the compound's physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (P.-Y. Huang et al., 2021).
Applications in Material Science
- Polymer Synthesis: Some derivatives are used in the synthesis of deeply colored polymers with applications in material science. For example, polymers containing isoDPP units demonstrate the versatility of these compounds in designing materials with specific optical properties (Irina Welterlich et al., 2012).
Advanced Synthesis Techniques
- Catalytic Processes and Functional Materials: The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate showcases advanced synthetic methods for producing intermediates for drugs like omisertinib (AZD9291), highlighting the role of these compounds in the development of new therapeutic agents (Bingbing Zhao et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-13(18-23-16(5,6)17(7,8)24-18)9-12(10-19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSLSRPOODXWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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